molecular formula C15H24N2O B5118571 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol

2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol

Cat. No. B5118571
M. Wt: 248.36 g/mol
InChI Key: DIMKDFCALIOQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol, also known as PAPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PAPP is a piperazine derivative that has been shown to have anxiolytic and antidepressant effects in animal studies.

Scientific Research Applications

2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. Animal studies have shown that 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has also been shown to have analgesic effects and may be useful in the treatment of pain.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol is not fully understood. However, it has been suggested that 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol may act as a serotonin receptor agonist, which could explain its anxiolytic and antidepressant effects. 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. Animal studies have shown that 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol increases the levels of dopamine and norepinephrine in the brain, which may contribute to its analgesic effects. 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has also been shown to decrease the levels of corticosterone, a stress hormone, in the blood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol in lab experiments is that it has been extensively studied and has a well-established synthesis method. 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to fully understand the mechanism of action of 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol and its effects on the brain. Additionally, studies are needed to determine the safety and efficacy of 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol in humans. Overall, 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol has the potential to be a useful therapeutic agent, but further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol involves the reaction of 1-(2-hydroxyethyl)-4-(2-phenylpropyl)piperazine with thionyl chloride, followed by the addition of ethanol. The resulting product is purified using column chromatography. This synthesis method has been used in several studies and has been shown to yield high purity 2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol.

properties

IUPAC Name

2-[4-(2-phenylpropyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-14(15-5-3-2-4-6-15)13-17-9-7-16(8-10-17)11-12-18/h2-6,14,18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMKDFCALIOQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5431478

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